4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfonyl group attached to a piperidine ring, which is further connected to a phenethyl group and a carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride as a reagent.
Attachment of the Phenethyl Group: The phenethyl group is attached through alkylation reactions.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The phenethyl group can enhance binding affinity, while the piperidine ring provides structural stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide can be compared with similar compounds such as:
4-(Benzylsulfonyl)piperidine: Lacks the phenethyl and carboxamide groups, resulting in different chemical and biological properties.
N-Phenethylpiperidine-1-carboxamide:
Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, leading to varied activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-14-11-18-7-3-1-4-8-18)23-15-12-20(13-16-23)27(25,26)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITTWDBIURVSMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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